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Compound of Interest

Compound Name: tardioxopiperazine A

Cat. No.: B1247977 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

tardioxopiperazine A, an isoechinulin-type alkaloid. The information presented herein is

essential for the identification, characterization, and further investigation of this natural product

in academic and industrial research settings.

Introduction
Tardioxopiperazine A is a diketopiperazine alkaloid with the molecular formula C₂₄H₃₁N₃O₂. It

was first isolated from a marine-derived fungus, Aspergillus tardus, and has since been the

subject of synthetic studies. As a member of the isoechinulin class of natural products,

tardioxopiperazine A possesses a complex chemical structure that necessitates detailed

spectroscopic analysis for unambiguous identification. This document summarizes the key

nuclear magnetic resonance (NMR) and mass spectrometry (MS) data for tardioxopiperazine
A and provides detailed experimental protocols for data acquisition.

Spectroscopic Data
The following tables summarize the ¹H and ¹³C NMR spectroscopic data and the high-

resolution mass spectrometry (HRESIMS) data for tardioxopiperazine A.

NMR Spectroscopic Data
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The ¹H and ¹³C NMR data were acquired in CDCl₃ at 400 MHz and 100 MHz, respectively.

Chemical shifts (δ) are reported in parts per million (ppm) relative to the solvent signal, and

coupling constants (J) are in Hertz (Hz).

Table 1: ¹H NMR Data of Tardioxopiperazine A (400 MHz, CDCl₃)
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Position δ (ppm) Multiplicity J (Hz)

1-NH 8.08 br s

2 4.22 dd 4.8, 3.2

4-NH 5.86 br s

5 3.85 q 7.2

6-CH₃ 1.45 d 7.2

7 3.42 dd 14.8, 4.8

3.33 dd 14.8, 3.2

9 7.33 d 8.0

10 7.05 t 7.6

11 7.10 t 7.6

12 7.55 d 8.0

14 5.30 t 7.2

15-CH₂ 3.40 d 7.2

17-CH₃ 1.78 s

18-CH₃ 1.73 s

19 5.25 t 7.2

20-CH₂ 3.35 d 7.2

22-CH₃ 1.75 s

23-CH₃ 1.68 s

24-NH 7.95 s

Table 2: ¹³C NMR Data of Tardioxopiperazine A (100 MHz, CDCl₃)
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Position δ (ppm)

1-C=O 166.5

3-C=O 170.8

5 54.2

6-CH₃ 19.8

7 28.5

8 109.8

9 122.5

10 118.8

11 119.7

12 111.2

13 136.2

13a 127.5

14 123.5

15 22.8

16 132.0

17-CH₃ 25.8

18-CH₃ 17.9

19 124.2

20 28.3

21 131.5

22-CH₃ 25.7

23-CH₃ 17.8
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Mass Spectrometry Data
High-resolution electrospray ionization mass spectrometry (HRESIMS) was used to determine

the exact mass and molecular formula of tardioxopiperazine A.

Table 3: HRESIMS Data of Tardioxopiperazine A

Ion Calculated m/z Found m/z

[M+H]⁺ 394.2489 394.2491

[M+Na]⁺ 416.2309 416.2311

Experimental Protocols
NMR Spectroscopy
NMR spectra were recorded on a Bruker AV-400 spectrometer. The sample was dissolved in

deuterated chloroform (CDCl₃). ¹H NMR spectra were acquired at 400 MHz and ¹³C NMR

spectra at 100 MHz. Chemical shifts were referenced to the residual solvent signals (CHCl₃: δH

7.26; CDCl₃: δC 77.16). Standard pulse sequences were used for 2D NMR experiments

(COSY, HSQC, HMBC).

Mass Spectrometry
High-resolution mass spectra were obtained on a Thermo Fisher Scientific LTQ Orbitrap XL

mass spectrometer using electrospray ionization (ESI) in the positive ion mode. The sample

was dissolved in methanol and infused into the ESI source.

Workflow for Spectroscopic Analysis
The following diagram illustrates the general workflow for the spectroscopic analysis and

structure elucidation of tardioxopiperazine A.
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Caption: Workflow for the isolation and structural elucidation of tardioxopiperazine A.

To cite this document: BenchChem. [Spectroscopic Data of Tardioxopiperazine A: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1247977#spectroscopic-data-nmr-ms-for-
tardioxopiperazine-a]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com
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